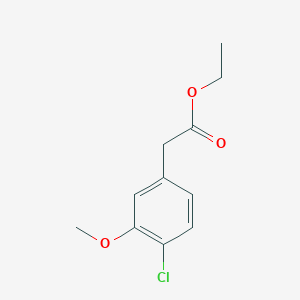

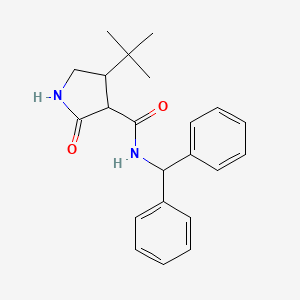

2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, typically involves the cyclization of hydrazines with enones or similar precursors. For instance, Cerchiaro et al. (2006) described the synthesis of a closely related compound through a one-pot reaction involving a pyrazolone, mesyl azide, and a carbonate in a suitable solvent, highlighting the versatility of pyrazole synthesis methods and their potential applicability to a wide range of derivative compounds (Cerchiaro et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, a heterocyclic aromatic ring system that significantly influences the compound's chemical properties and interactions. The planarity and aromaticity of the pyrazole ring, along with substituent effects, play crucial roles in determining the compound's reactivity and potential applications. X-ray crystallography studies, such as those by Jeyakanthan et al. (1999), provide detailed insights into the molecular geometry, including bond lengths and angles, which are essential for understanding the compound's chemical behavior (Jeyakanthan et al., 1999).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, driven by the reactivity of the pyrazole ring and the functional groups attached to it. The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. Research on similar compounds, such as the work by Xie et al. (2008), demonstrates the potential for functionalization and modification to tailor the compound's properties for specific applications (Xie et al., 2008).

Applications De Recherche Scientifique

Hydrogen-Bonded Structural Chemistry

Research has explored the hydrogen-bonded structural configurations in compounds related to the specified chemical, demonstrating the significance of hydrogen bonding in determining molecular arrangements. For instance, molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have been linked into chains through hydrogen bonding, showcasing their potential in designing molecular structures with specific properties (Trilleras et al., 2005).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been applied to similar molecules to understand their interaction with biological targets and their electronic properties. For example, the molecular structure and spectroscopic data of compounds structurally related to the query chemical have been obtained through DFT calculations, providing insights into their potential biological effects based on molecular docking results (Viji et al., 2020).

Antimicrobial Evaluation

Several studies have synthesized and evaluated the antimicrobial activity of compounds containing the pyrazole moiety, finding some of them exhibiting promising activity against a range of microbes. This research underscores the potential of such compounds in developing new antimicrobial agents (Naik et al., 2013).

Theoretical Studies and Characterization

Theoretical and experimental studies on Schiff bases related to the specified compound have been conducted to characterize their molecular geometry, vibrational frequencies, and electronic properties. These studies not only elucidate the structural aspects of these compounds but also their reactivity and stability, contributing to the understanding of their potential applications in various scientific domains (Cuenú et al., 2018).

Synthesis and Antibacterial Screening

Novel synthetic approaches have been developed to create compounds with the pyrazole core, followed by screening for their antibacterial properties. Such studies highlight the ongoing search for new therapeutic agents against resistant microbial strains, with some compounds showing significant activity (Landage et al., 2019).

Propriétés

IUPAC Name |

2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)12-24-16-9-10-17(18(23)11-16)20-19(14(3)21-22-20)15-7-5-4-6-8-15/h4-11,23H,1,12H2,2-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXWGBXCSPXBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)

![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)